Dichlorobis(bipyridine)ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(bipyridine)ruthenium is a coordination complex with the formula RuCl₂(bipy)₂, where bipy stands for 2,2’-bipyridine. This compound is a dark green diamagnetic solid and serves as a precursor to many other ruthenium complexes, primarily through the substitution of the two chloride ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorobis(bipyridine)ruthenium is typically synthesized by heating a solution of ruthenium trichloride and bipyridine in dimethylformamide (DMF). The reaction proceeds as follows: [ \text{RuCl}_3 + 2 \text{bipy} \rightarrow \text{RuCl}_2(\text{bipy})_2 + \text{HCl} ] The complex adopts an octahedral coordination geometry and exists exclusively as the chiral cis isomer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar laboratory-scale procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(bipyridine)ruthenium undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as phosphines or nitrogen-based ligands.
Oxidation and Reduction: The compound can participate in redox reactions, transitioning between different oxidation states of ruthenium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other nitrogen-based ligands. These reactions typically occur under mild conditions, often in the presence of a base.
Oxidation and Reduction: Redox reactions may involve oxidizing agents like cerium(IV) ammonium nitrate or reducing agents such as sodium borohydride.
Major Products
Substitution Reactions: Products include various ruthenium complexes with different ligands, such as phosphine or amine complexes.
Oxidation and Reduction: Products depend on the specific redox conditions but may include higher or lower oxidation state ruthenium complexes.
Wissenschaftliche Forschungsanwendungen
Dichlorobis(bipyridine)ruthenium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which dichlorobis(bipyridine)ruthenium exerts its effects involves its ability to interact with biological molecules. For instance, it can bind to proteins like bovine serum albumin and enzymes such as phospholipase A2. These interactions are crucial for understanding its biodistribution and mechanism of action in biological systems . The compound’s ability to undergo redox reactions also plays a role in its biological activity, particularly in photodynamic therapy where it generates reactive oxygen species upon light activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): This compound is another ruthenium complex with three bipyridine ligands.
Dichloro(p-cymene)ruthenium(II): This complex features a p-cymene ligand and is used in catalysis.
Uniqueness
Dichlorobis(bipyridine)ruthenium is unique due to its specific ligand arrangement and its ability to serve as a versatile precursor for synthesizing a variety of ruthenium complexes. Its applications in photodynamic therapy and as a precursor for other complexes highlight its versatility and importance in both research and industrial settings .
Eigenschaften
CAS-Nummer |
19542-80-4 |
---|---|
Molekularformel |
C20H16Cl2N4Ru |
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
dichlororuthenium;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
MGAJEYXQYJBLQL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.